

# Omzotirome's Metabolic Breakthrough: A Comparative Analysis of Published Findings in NASH

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Omzotirome |           |
| Cat. No.:            | B1263094   | Get Quote |

#### For Immediate Release

A comprehensive review of published clinical trial data underscores the significant metabolic benefits of **Omzotirome** (VK2809), a novel, orally available, liver-directed thyroid hormone receptor beta (TR-β) agonist. This guide provides a detailed comparison of **Omzotirome**'s performance against other therapeutic alternatives in the treatment of non-alcoholic steatohepatitis (NASH), supported by experimental data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Omzotirome**'s potential in the evolving landscape of metabolic disease therapeutics.

# **Comparative Efficacy in NASH Clinical Trials**

The following tables summarize the primary efficacy endpoints from Phase 2 and 3 clinical trials of **Omzotirome** (VK2809) and its comparators. Data is presented for NASH resolution, fibrosis improvement, and liver fat reduction.

Table 1: NASH Resolution without Worsening of Fibrosis



| Drug (Trial)                       | Dosage            | Patient<br>Population                                           | Trial<br>Duration | NASH<br>Resolution<br>(%) | Placebo (%) |
|------------------------------------|-------------------|-----------------------------------------------------------------|-------------------|---------------------------|-------------|
| Omzotirome<br>(VK2809)<br>(VOYAGE) | Combined<br>Doses | Biopsy-<br>confirmed<br>NASH with<br>fibrosis                   | 52 Weeks          | 69%                       | 29%         |
| Resmetirom<br>(MAESTRO-<br>NASH)   | 80 mg             | Biopsy-<br>confirmed<br>NASH with<br>F1B, F2, or<br>F3 fibrosis | 52 Weeks          | 26%                       | 10%         |
| 100 mg                             | 30%               |                                                                 |                   |                           |             |
| Tirzepatide<br>(SYNERGY-<br>NASH)  | 5 mg              | Biopsy-<br>confirmed<br>MASH with<br>F2-F3 fibrosis             | 52 Weeks          | 44%                       | 10%         |
| 10 mg                              | 56%               |                                                                 |                   |                           |             |
| 15 mg                              | 62%               | _                                                               |                   |                           |             |
| Lanifibranor<br>(NATIVE)           | 800 mg            | Non-cirrhotic,<br>highly active<br>NASH                         | 24 Weeks          | 39%                       | 22%         |
| 1200 mg                            | 49%               |                                                                 |                   |                           |             |
| Semaglutide<br>(Subcutaneo<br>us)  | 0.4 mg daily      | Biopsy-<br>confirmed<br>NASH with<br>F2 or F3<br>fibrosis       | 72 Weeks          | 59%                       | 17%         |

Table 2: Fibrosis Improvement (≥1 stage) without Worsening of NASH



| Drug (Trial)                       | Dosage            | Patient<br>Population                                           | Trial<br>Duration | Fibrosis<br>Improveme<br>nt (%) | Placebo (%) |
|------------------------------------|-------------------|-----------------------------------------------------------------|-------------------|---------------------------------|-------------|
| Omzotirome<br>(VK2809)<br>(VOYAGE) | Combined<br>Doses | Biopsy-<br>confirmed<br>NASH with<br>fibrosis                   | 52 Weeks          | 51%                             | 34%         |
| Resmetirom<br>(MAESTRO-<br>NASH)   | 80 mg             | Biopsy-<br>confirmed<br>NASH with<br>F1B, F2, or<br>F3 fibrosis | 52 Weeks          | 24%                             | 14%         |
| 100 mg                             | 26%               |                                                                 |                   |                                 |             |
| Tirzepatide<br>(SYNERGY-<br>NASH)  | 5 mg              | Biopsy-<br>confirmed<br>MASH with<br>F2-F3 fibrosis             | 52 Weeks          | 55%                             | 30%         |
| 10 mg                              | 51%               |                                                                 |                   |                                 |             |
| 15 mg                              | 51%               | _                                                               |                   |                                 |             |
| Lanifibranor<br>(NATIVE)           | 800 mg            | Non-cirrhotic,<br>highly active<br>NASH                         | 24 Weeks          | 34%                             | 29%         |
| 1200 mg                            | 48%               |                                                                 |                   |                                 |             |
| Semaglutide<br>(Subcutaneo<br>us)  | 0.4 mg daily      | Biopsy-<br>confirmed<br>NASH with<br>F2 or F3<br>fibrosis       | 72 Weeks          | Not<br>significant              | 33%         |

Table 3: Liver Fat Reduction (Relative Change from Baseline)



| Drug (Trial)                       | Dosage       | Measureme<br>nt | Trial<br>Duration | Mean<br>Relative<br>Reduction<br>(%) | Placebo (%) |
|------------------------------------|--------------|-----------------|-------------------|--------------------------------------|-------------|
| Omzotirome<br>(VK2809)<br>(VOYAGE) | 10 mg (QOD)  | MRI-PDFF        | 12 Weeks          | -51.7%                               | -3.7%       |
| Combined Doses                     | MRI-PDFF     | 52 Weeks        | -37% to -55%      | -12.8%                               |             |
| Resmetirom (Phase 2)               | 80 mg        | MRI-PDFF        | 36 Weeks          | -37.3%                               | -8.5%       |
| Tirzepatide<br>(SYNERGY-<br>NASH)  | 5 mg         | Body Weight     | 52 Weeks          | -10.7%                               | -0.8%       |
| 10 mg                              | -13.3%       |                 |                   |                                      |             |
| 15 mg                              | -15.6%       | _               |                   |                                      |             |
| Semaglutide<br>(MRI Sub-<br>study) | 0.4 mg daily | MRI-PDFF        | 48 Weeks          | Significant reduction vs. placebo    | -           |

## **Experimental Protocols**

A summary of the methodologies for the key clinical trials cited is provided below.

Omzotirome (VK2809) - VOYAGE Phase 2b Study[1][2][3][4]

- Study Design: A 52-week, randomized, double-blind, placebo-controlled, multicenter trial.[1]
   [2]
- Patient Population: Patients with biopsy-confirmed NASH with fibrosis (stages F1-F3).[2][3]
   [4] Enrolled patients were required to have at least 8% liver fat content as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[2][3][4]



- Intervention: Oral VK2809 administered at various doses (1 mg daily, 2.5 mg daily, 5 mg every other day, 10 mg every other day) or placebo.[5]
- Primary Endpoint: Change in liver fat content from baseline to week 12, assessed by MRI-PDFF.[2][4]
- Secondary Endpoints: Histologic changes, including NASH resolution and fibrosis improvement, assessed by liver biopsy at 52 weeks.[3][4]

Resmetirom - MAESTRO-NASH Phase 3 Study[6]

- Study Design: An ongoing, randomized, double-blind, placebo-controlled trial.[6]
- Patient Population: Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.[6]
- Intervention: Oral resmetirom 80 mg or 100 mg once daily, or placebo.
- Primary Endpoints (Week 52): 1) NASH resolution with no worsening of fibrosis, and 2)
   Improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.
   [6]

Tirzepatide - SYNERGY-NASH Phase 2 Study[8][9][10]

- Study Design: A 52-week, randomized, placebo-controlled trial.[8][10]
- Patient Population: 190 adults with biopsy-confirmed MASH and F2-F3 fibrosis.
- Intervention: Subcutaneous tirzepatide at 5 mg, 10 mg, or 15 mg once weekly, or placebo.[8]
   [9]
- Primary Endpoint: Resolution of MASH without worsening of fibrosis at week 52.[8][10]
- Secondary Endpoint: Improvement of at least one fibrosis stage without worsening of MASH.
   [8][10]

## Visualizing the Science Behind Omzotirome



The following diagrams illustrate the mechanism of action, experimental workflow, and the therapeutic rationale for **Omzotirome** in treating NASH.



Click to download full resolution via product page

**Omzotirome**'s selective activation of TR- $\beta$  in hepatocytes.





Click to download full resolution via product page

Simplified workflow of the VOYAGE Phase 2b clinical trial.





Click to download full resolution via product page

Therapeutic rationale for **Omzotirome** in NASH treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. tuftsmedicine.org [tuftsmedicine.org]
- 2. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 3. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 4. Ligand Pharmaceuticals Incorporated Ligand's Partner Viking Therapeutics Announces
   Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
- 5. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. gi.org [gi.org]
- 9. Tirzepatide Shows Potential to Improve Fatty Liver Associated Fibrosis in Diabetes: Insights from the SYNERGY-NASH trial | World Gastroenterology Organisation [worldgastroenterology.org]
- 10. Tirzepatide for Metabolic Dysfunction-Associated Steatohepatitis with Liver Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Omzotirome's Metabolic Breakthrough: A Comparative Analysis of Published Findings in NASH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263094#replicating-published-findings-on-omzotirome-s-metabolic-benefits]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com